15-(4-Iodophenyl)pentadecanoic acid 15-(4-Iodophenyl)pentadecanoic acid
Brand Name: Vulcanchem
CAS No.: 80479-93-2
VCID: VC1570326
InChI: InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)
SMILES: C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I
Molecular Formula: C21H33IO2
Molecular Weight: 444.4 g/mol

15-(4-Iodophenyl)pentadecanoic acid

CAS No.: 80479-93-2

Cat. No.: VC1570326

Molecular Formula: C21H33IO2

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

15-(4-Iodophenyl)pentadecanoic acid - 80479-93-2

Specification

CAS No. 80479-93-2
Molecular Formula C21H33IO2
Molecular Weight 444.4 g/mol
IUPAC Name 15-(4-iodophenyl)pentadecanoic acid
Standard InChI InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)
Standard InChI Key YAONEUNUMVOKNQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I
Canonical SMILES C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I

Introduction

Chemical Properties and Structure

15-(4-Iodophenyl)pentadecanoic acid is an iodinated fatty acid analog characterized by a long carbon chain (C15) with a terminal 4-iodophenyl group. The compound features a carboxylic acid functional group at one end and the iodinated phenyl ring at the other, creating a structure that mimics natural fatty acids while providing the radioactive tracer capability necessary for imaging purposes.

Physical and Chemical Characteristics

The basic physicochemical properties of 15-(4-Iodophenyl)pentadecanoic acid are summarized in the table below:

PropertyValue
CAS Number80479-93-2
Molecular FormulaC21H33IO2
Molecular Weight444.39 g/mol
Physical StateCrystalline solid
SynonymsIPPA, Benzenepentadecanoic acid 4-iodo-, 15-(4-IODOPHENYL)-PENTADECANECARBOXYLIC ACID, omega-(4-iodophenyl)pentadecanoic acid

The compound possesses chemical properties typical of long-chain fatty acids, including limited water solubility and the ability to undergo metabolic processes similar to endogenous fatty acids. This structural similarity to natural fatty acids is crucial for its application in metabolic imaging studies, as it allows the compound to be processed through similar biochemical pathways .

Structural Variants

Several structural variants of 15-(4-Iodophenyl)pentadecanoic acid have been developed to modify its metabolic behavior. A notable example is 3-Methyl-15-(4-iodophenyl)pentadecanoic acid, which has a methyl group at the beta position (C3) of the carbon chain. This methylated variant has different physicochemical properties, including:

PropertyValue
Molecular FormulaC22H35IO2
Molar Mass458.42 g/mol
Density1.237±0.06 g/cm³ (Predicted)
Melting Point50-52 °C
Boiling Point506.1±23.0 °C (Predicted)
pKa4.80±0.10 (Predicted)

The methyl substitution significantly alters the metabolic fate of the molecule, resulting in slower myocardial clearance, which can be advantageous for certain imaging applications .

Synthesis Methods

The synthesis of 15-(4-Iodophenyl)pentadecanoic acid and its radioiodinated variants represents an important aspect of its development and application in nuclear medicine. Several approaches have been documented in the scientific literature, with variations depending on the specific radioiodine isotope used and the intended application.

General Synthetic Route

The synthesis of the non-radioactive form provides insights into the basic chemical approach, which can then be adapted for radioiodination. A typical synthetic route involves multiple steps starting from suitable precursors with appropriate functional groups for introducing the iodine atom at the para position of the phenyl ring.

Radioiodinated Synthesis

For the synthesis of the 123I-labeled variant, a regiospecific approach has been developed using a stannylated precursor. This method involves:

  • Starting with 4-bromophenylacetylene

  • Performing a six-step synthesis to obtain methyl 15-(4-trimethylstannylphenyl)pentadecanoate (p-SnPPA)

  • Conducting radioidination with [123I]NaI in the presence of peracetic acid

  • Hydrolysis to yield the final product

The detailed synthetic route involves the following key intermediates:

  • 15-(4-Bromophenyl)-14-pentadecynenitrile

  • 15-(4-Bromophenyl)-pentadecanenitrile

  • 15-(4-Bromophenyl)pentadecanoic acid

  • Methyl 15-(4-bromophenyl)pentadecanoate

  • Methyl 15-(4-trimethylstannylphenyl)pentadecanoate

The final step involves the conversion of the stannylated precursor to the iodinated product through a reaction with radioactive sodium iodide under appropriate oxidative conditions .

Metabolic Behavior and Pharmacokinetics

The metabolic fate of 15-(4-Iodophenyl)pentadecanoic acid in biological systems, particularly in cardiac tissue, is central to its application as a metabolic imaging agent. Understanding its pharmacokinetics provides insights into its utility for assessing fatty acid metabolism in the heart.

Clearance and Distribution

The myocardial clearance of 15-(4-Iodophenyl)pentadecanoic acid proceeds with a half-time value of approximately 13.2 minutes, which is slightly longer than that of IHDA (11.2 minutes). This indicates a slightly prolonged retention in cardiac tissue, which may be advantageous for certain imaging procedures .

A distinctive feature of 15-(4-Iodophenyl)pentadecanoic acid is its catabolism to para-iodobenzoic acid, which is subsequently eliminated via the kidneys and liver. This metabolic pathway contributes to reduced background activity in the bloodstream, potentially enhancing the target-to-background ratio in imaging applications .

Lipid Distribution Patterns

Research has shown that 15-(4-Iodophenyl)pentadecanoic acid exhibits a distinctive pattern of incorporation into various lipid pools within the cardiac tissue. Unlike IHDA, which is predominantly incorporated into phospholipids, pIPPA shows a preferential incorporation into triacylglycerols. At 6 minutes post-administration, approximately 16% ± 3% of pIPPA is found in triacylglycerols, compared to only 7% ± 2% for IHDA .

The clearance of pIPPA from the triacylglycerol pool proceeds with a half-time of approximately 131 minutes, which is considerably longer than that of IHDA (86 minutes). This extended residence in the triacylglycerol pool may reflect differences in the metabolic handling of the phenyl-substituted fatty acid compared to the straight-chain iodinated fatty acid .

Applications in Nuclear Medicine

15-(4-Iodophenyl)pentadecanoic acid has found significant applications in nuclear medicine, particularly for the assessment of cardiac viability and metabolism using various imaging techniques.

SPECT Imaging Applications

The compound, when labeled with iodine-123, has been utilized for Single Photon Emission Computed Tomography (SPECT) imaging of myocardial fatty acid metabolism. The relatively rapid myocardial clearance of pIPPA has been noted as a limitation for its use in SPECT imaging, as it can restrict the time available for acquiring regional distribution data .

Research Findings and Clinical Significance

The extensive research conducted on 15-(4-Iodophenyl)pentadecanoic acid has yielded important insights into cardiac metabolism and has established the compound's significance in clinical applications.

Assessment of Myocardial Viability

One of the primary applications of 15-(4-Iodophenyl)pentadecanoic acid has been in the assessment of myocardial viability. The compound's ability to participate in fatty acid metabolic pathways makes it valuable for differentiating between viable and non-viable cardiac tissue. This distinction is crucial for clinical decision-making in patients with coronary artery disease and potential myocardial infarction.

The metabolic information provided by imaging with this compound complements the perfusion data obtained from other tracers, offering a more comprehensive evaluation of cardiac function and tissue status. This multiparametric approach enhances the diagnostic and prognostic capabilities in cardiology.

Metabolic Adaptations in Cardiac Diseases

Imaging with 15-(4-Iodophenyl)pentadecanoic acid allows for the visualization and quantification of these metabolic shifts, providing insights into the underlying biochemical changes associated with cardiac diseases. This metabolic information can have implications for therapeutic interventions aimed at modulating cardiac energy metabolism.

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